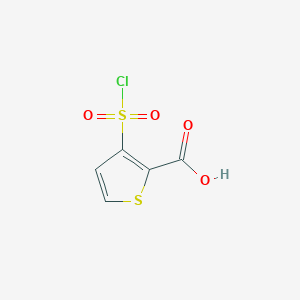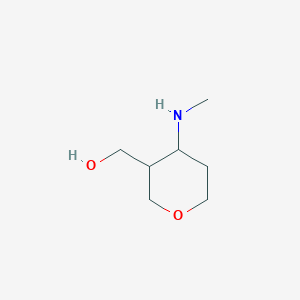
(4-(Methylamino)tetrahydro-2H-pyran-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Methylamino)tetrahydro-2H-pyran-3-yl)methanol: is a chemical compound with the molecular formula C7H15NO2 and a molecular weight of 145.20 g/mol . This compound is characterized by a tetrahydropyran ring substituted with a methylamino group and a hydroxymethyl group, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Methylamino)tetrahydro-2H-pyran-3-yl)methanol typically involves the following steps:
Formation of the Tetrahydropyran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methylamino Group: This step involves the substitution of a suitable leaving group (e.g., halide) with a methylamine under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form various reduced derivatives.
Substitution: The methylamino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used under appropriate conditions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
(4-(Methylamino)tetrahydro-2H-pyran-3-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of (4-(Methylamino)tetrahydro-2H-pyran-3-yl)methanol involves its interaction with specific molecular targets and pathways. The methylamino group can form hydrogen bonds and electrostatic interactions with target molecules, while the hydroxymethyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(4-(Aminomethyl)tetrahydro-2H-pyran-4-yl)methanol: Similar structure but with an aminomethyl group instead of a methylamino group.
(4-(Methylamino)methyl)tetrahydro-2H-pyran-4-yl)methanol: Similar structure with a different substitution pattern.
1-(Tetrahydro-2H-pyran-4-yl)-4-piperidinamine dihydrochloride: Contains a piperidine ring in addition to the tetrahydropyran ring.
Uniqueness
(4-(Methylamino)tetrahydro-2H-pyran-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a methylamino group and a hydroxymethyl group allows for diverse chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C7H15NO2 |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
[4-(methylamino)oxan-3-yl]methanol |
InChI |
InChI=1S/C7H15NO2/c1-8-7-2-3-10-5-6(7)4-9/h6-9H,2-5H2,1H3 |
InChI Key |
IIQNADOHSBHUBR-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCOCC1CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B13029833.png)
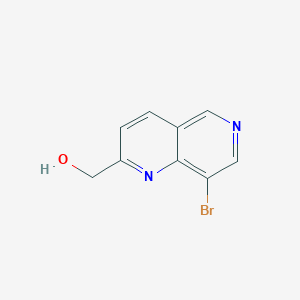
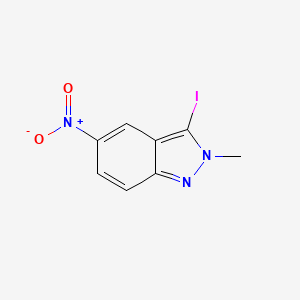
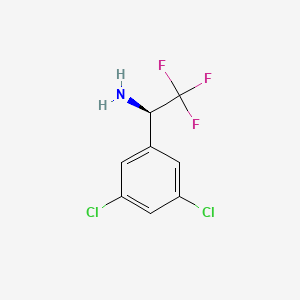
![5,7-Diethoxythieno[3,2-b]pyridine](/img/structure/B13029867.png)

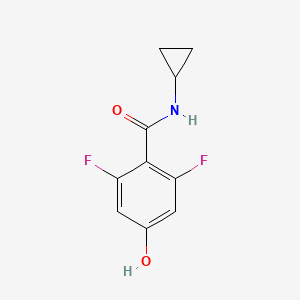
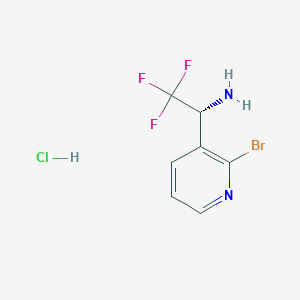
![Tert-butyl [3-oxo-5-(trifluoromethyl)cyclohexyl]carbamate](/img/structure/B13029889.png)
![Methyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate](/img/structure/B13029894.png)
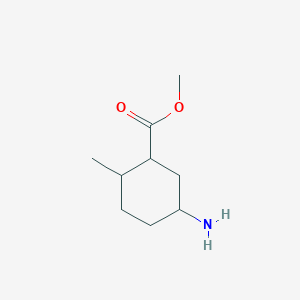
![Di-tert-butyl3,6-diazabicyclo[3.1.0]hexane-3,6-dicarboxylate](/img/structure/B13029915.png)
